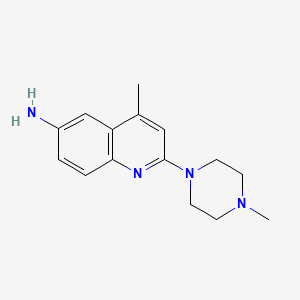

![molecular formula C15H21N3O2S B1416147 6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1105188-66-6](/img/structure/B1416147.png)

6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Übersicht

Beschreibung

“6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” is a chemical compound that has gained significant attention in scientific research due to its potential. It is used for pharmaceutical testing .

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of “6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” was analyzed based on IR, 1H, 13C NMR and mass spectral data . The molecular weight of this compound is 307.42 .Physical And Chemical Properties Analysis

The physical form of “6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” is solid .Wissenschaftliche Forschungsanwendungen

- Anti-Parkinsonian Agents

- Field : Medicinal Chemistry

- Application : 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized as efforts to discover novel anti-Parkinsonian agents with improved pharmacological profile .

- Methods : The compounds were tested in haloperidol-induced catalepsy and oxidative stress in mice . Biochemical estimations of malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate were carried out to highlight the neuroprotective properties associated with them .

- Results : All of the compounds were found to be active in alleviating haloperidol-induced catalepsy in mice . Furfuryl, 2- and/or 3-methoxy substituted phenyl derivatives emerged as potent agents .

- Field : Medicinal Chemistry

- Application : Thiazole derivatives have been found to exhibit antioxidant properties .

- Methods : The antioxidant activity of these compounds can be evaluated using various in vitro assays, such as the DPPH radical scavenging assay, ABTS radical cation decolorization assay, and ferric reducing antioxidant power (FRAP) assay .

- Results : The results of these assays can provide a measure of the antioxidant capacity of the thiazole derivatives .

- Field : Medicinal Chemistry

- Application : Thiazole derivatives have been shown to possess antimicrobial activity .

- Methods : The antimicrobial activity of these compounds can be assessed using methods such as the disk diffusion method and the broth dilution method .

- Results : These methods can provide information on the inhibitory effects of the thiazole derivatives against various types of bacteria and fungi .

Antioxidant Agents

Antimicrobial Agents

- Field : Medicinal Chemistry

- Application : Thiazole derivatives have been found to exhibit anti-inflammatory properties .

- Methods : The anti-inflammatory activity of these compounds can be evaluated using various in vitro assays, such as the COX-1 inhibition assay and the albumin denaturation assay .

- Results : The results of these assays can provide a measure of the anti-inflammatory capacity of the thiazole derivatives .

- Field : Medicinal Chemistry

- Application : Thiazole derivatives have been shown to possess antiviral activity .

- Methods : The antiviral activity of these compounds can be assessed using methods such as the plaque reduction assay and the viral replication assay .

- Results : These methods can provide information on the inhibitory effects of the thiazole derivatives against various types of viruses .

- Field : Medicinal Chemistry

- Application : Thiazole derivatives have been shown to possess antitumor or cytotoxic activity .

- Methods : The antitumor or cytotoxic activity of these compounds can be assessed using methods such as the MTT assay and the clonogenic assay .

- Results : These methods can provide information on the inhibitory effects of the thiazole derivatives against various types of tumor cells .

Anti-inflammatory Agents

Antiviral Agents

Antitumor or Cytotoxic Agents

Eigenschaften

IUPAC Name |

6-methoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-19-12-3-4-13-14(11-12)21-15(17-13)16-5-2-6-18-7-9-20-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYODPUSJMPSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416064.png)

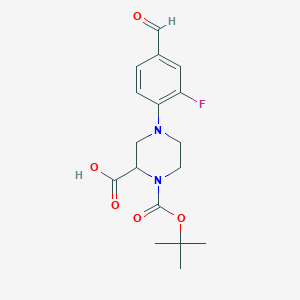

![4-(6-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416065.png)

![4-(3-Formylpyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416066.png)

![3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1416067.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416071.png)

![4-(4-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416074.png)

![4-(4-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416075.png)

![4-(2-Bromo-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416076.png)

![N-[(4-Aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride](/img/structure/B1416079.png)

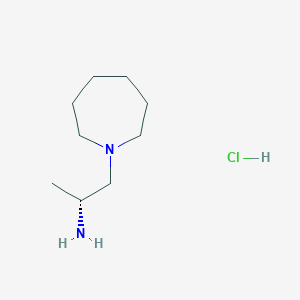

![3-Phenyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1416080.png)

![4-[2-Bromo-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416083.png)